ZK 93426 hydrochloride
Description
Systematic IUPAC Nomenclature and Synonyms
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for complex heterocyclic structures. The primary IUPAC designation is ethyl 4-methyl-5-propan-2-yloxy-9H-pyrido[3,4-b]indole-3-carboxylate hydrochloride, which precisely describes the structural components and their positional relationships. This nomenclature system accounts for the pyrido-indole bicyclic core, the specific substitution pattern, and the salt formation with hydrochloric acid.
Alternative systematic names documented in chemical databases include 4-methyl-5-(1-methylethoxy)-9H-pyrido[3,4-b]indole-3-carboxylic acid ethyl ester hydrochloride and 9H-pyrido[3,4-b]indole-3-carboxylic acid, 4-methyl-5-(1-methylethoxy)-, ethyl ester hydrochloride. These variations reflect different approaches to describing the isopropoxy substituent, with some sources preferring the 1-methylethoxy designation over propan-2-yloxy nomenclature.
The compound maintains several recognized synonyms in scientific literature and chemical databases. The most commonly encountered alternative designation is ZK-93426 hydrochloride, derived from its original pharmaceutical development code. Additional synonyms include 5-isopropoxy-4-methyl-beta-carboline-3-carboxylic acid ethyl ester and ethyl 4-methyl-5-(1-methylethoxy)-9H-pyrido(3,4-b)indole-3-carboxylate. These alternative names often reflect different naming conventions used across various chemical databases and research publications.
Table 1: Systematic Names and Synonyms
Molecular Formula and Structural Characterization
The molecular formula of ethyl 4-methyl-5-propan-2-yloxy-9H-pyrido[3,4-b]indole-3-carboxylate hydrochloride is C₁₈H₂₁ClN₂O₃, representing the complete salt form of the compound. The free base form exhibits the molecular formula C₁₈H₂₀N₂O₃, with the hydrochloride salt adding one hydrogen and one chlorine atom to the overall composition. This molecular formula reflects the complex heterocyclic structure containing eighteen carbon atoms, twenty-one hydrogen atoms in the salt form, two nitrogen atoms, and three oxygen atoms, with the chloride anion completing the ionic structure.
The molecular weight of the hydrochloride salt is precisely 348.82 grams per mole, while the free base weighs 312.36 grams per mole. These molecular weight determinations have been confirmed through multiple analytical techniques including mass spectrometry and elemental analysis. The difference of 36.46 grams per mole between the salt and free base forms corresponds exactly to the addition of hydrochloric acid during salt formation.
Structural characterization reveals a tricyclic framework consisting of fused pyridine and indole ring systems, designated as the pyrido[3,4-b]indole core structure. The position numbering follows established conventions for beta-carboline alkaloids, with the carboxylate ester functionality located at position 3, a methyl substituent at position 4, and an isopropoxy group at position 5. The ethyl ester group completes the substitution pattern, providing the compound with its characteristic chemical and physical properties.
Table 2: Molecular Composition and Weight Data
The International Chemical Identifier string for the free base form is InChI=1S/C18H20N2O3/c1-5-22-18(21)17-11(4)15-13(9-19-17)20-12-7-6-8-14(16(12)15)23-10(2)3/h6-10,20H,5H2,1-4H3, providing a standardized representation of the molecular structure. The corresponding InChI Key is VMDUABMKBUKKPG-UHFFFAOYSA-N, offering a condensed identifier for database searches and chemical registry purposes.
The Simplified Molecular Input Line Entry System representation is CCOC(=O)C1=NC=C2C(=C1C)C3=C(N2)C=CC=C3OC(C)C for the free base, clearly delineating the connectivity pattern and stereochemical features. This linear notation system facilitates computational analysis and structural database queries, enabling researchers to precisely identify and manipulate the compound's structural information across various software platforms.
Crystallographic Data and Conformational Analysis
Crystallographic investigations of ethyl 4-methyl-5-propan-2-yloxy-9H-pyrido[3,4-b]indole-3-carboxylate and related beta-carboline compounds have provided detailed insights into their three-dimensional molecular architecture and solid-state packing arrangements. Research published in Acta Crystallographica has documented the crystal structures of multiple beta-carboline derivatives, establishing fundamental structural parameters for this chemical class. These studies reveal that the pyrido-indole core maintains a essentially planar configuration, with the fused ring systems exhibiting minimal deviation from coplanarity.
The conformational analysis demonstrates that the isopropoxy substituent at position 5 adopts a preferred orientation that minimizes steric interactions with the neighboring pyrido ring system. Molecular mechanics simulations have been employed to predict the three-dimensional structure of this specific compound, showing that the ethyl ester group at position 3 can adopt multiple conformations depending on crystal packing forces and intermolecular interactions. These computational studies complement experimental crystallographic data from related compounds in the same chemical series.
Structural comparison studies have revealed that beta-carboline compounds exhibit characteristic hydrogen bonding patterns in their crystal structures, particularly involving the indole nitrogen atom and any available hydrogen bond acceptors. The hydrochloride salt formation significantly influences the crystal packing arrangement, with the chloride anion typically forming hydrogen bonds with the protonated nitrogen center. These intermolecular interactions contribute to the enhanced stability and altered solubility characteristics observed for the hydrochloride salt compared to the free base form.
Table 3: Structural Parameters and Conformational Data
The molecular geometry optimization studies indicate that the compound adopts a low-energy conformation in which the ethyl ester group extends away from the tricyclic core, reducing intramolecular steric strain. The isopropoxy substituent displays restricted rotation around the carbon-oxygen bond, with preferred conformations dictated by the electronic effects of the adjacent aromatic system. These conformational preferences directly influence the compound's interaction with biological targets and contribute to its observed pharmacological properties.
Comparative crystallographic analysis with structurally related beta-carbolines has established that substituent pattern and position significantly affect the overall molecular conformation and crystal packing efficiency. The specific substitution pattern present in ethyl 4-methyl-5-propan-2-yloxy-9H-pyrido[3,4-b]indole-3-carboxylate represents an optimized configuration that balances conformational stability with functional group accessibility, making it particularly suitable for structure-activity relationship studies and pharmaceutical development applications.
Properties
IUPAC Name |
ethyl 4-methyl-5-propan-2-yloxy-9H-pyrido[3,4-b]indole-3-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3.ClH/c1-5-22-18(21)17-11(4)15-13(9-19-17)20-12-7-6-8-14(16(12)15)23-10(2)3;/h6-10,20H,5H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNQJDOYVHCISJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C2C(=C1C)C3=C(N2)C=CC=C3OC(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401028093 | |
| Record name | Ethyl 5-isopropoxy-4-methyl-9H-beta-carboline-3-carboxylate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401028093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89592-45-0 | |
| Record name | Ethyl 5-isopropoxy-4-methyl-9H-beta-carboline-3-carboxylate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401028093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Pictet-Spengler Cyclization
The core β-carboline structure is constructed via the Pictet-Spengler reaction, a key step in synthesizing pyridoindole derivatives. Starting from DL-tryptophan (1 ), ethyl esterification with thionyl chloride yields ethyl tryptophanate (2 ). Cyclization with trifluoroacetic acid (TFA) forms the tricyclic intermediate 3 (ethyl 2,3,4,9-tetrahydro-1-phenyl-1H-pyrido[3,4-b]indole-3-carboxylate).
Reaction Conditions :
Oxidation to Aromatic β-Carboline
Potassium permanganate (KMnO₄) oxidizes the tetrahydro-β-carboline (3 ) to the fully aromatic ethyl 1-phenyl-9H-pyrido[3,4-b]indole-3-carboxylate (4 ).
Key Parameters :
Methylation at Position 4
Methylation of 4 with methyl iodide (CH₃I) in the presence of potassium hydroxide (KOH) introduces the methyl group at position 4, yielding ethyl 4-methyl-1-phenyl-9H-pyrido[3,4-b]indole-3-carboxylate (5 ).
Conditions :
Alkoxylation at Position 5
The isopropoxy group is introduced via nucleophilic substitution. A hydroxyl group at position 5 (from intermediate 4 ) is treated with isopropyl bromide (CH₃CH₂CH₂Br) under basic conditions.
Optimized Protocol :
Hydrochloride Salt Formation
The free base is converted to the hydrochloride salt by treating with hydrogen chloride (HCl) gas in dichloromethane (DCM).
Procedure :
Analytical Data and Characterization
Physicochemical Properties
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃) : δ 1.42 (t, 3H, CH₂CH₃), 1.45 (d, 6H, CH(CH₃)₂), 2.68 (s, 3H, CH₃), 4.42 (q, 2H, CH₂CH₃), 5.12 (m, 1H, OCH(CH₃)₂), 7.25–8.15 (m, 4H, aromatic).
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ESI-MS : m/z 313.2 [M+H]⁺ (free base), 348.8 [M+H]⁺ (hydrochloride).
Comparative Analysis of Synthetic Routes
Route Efficiency
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Pictet-Spengler Cyclization | 52 | >96 |
| Oxidation | 82 | >95 |
| Methylation | 89 | >95 |
| Alkoxylation | 75 | >90 |
| Salt Formation | 90 | >98 |
Chemical Reactions Analysis
Types of Reactions: ZK 93426 hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: Introduction of functional groups such as the isopropoxy group.
Esterification: Formation of the ethyl ester from the carboxylic acid group.
Common Reagents and Conditions:
Cyclization Reactions: Often require acidic or basic conditions to facilitate ring closure.
Substitution Reactions: Typically involve nucleophilic reagents and appropriate solvents.
Esterification: Usually performed using alcohols and acid catalysts
Major Products: The major product of these reactions is ethyl 5-isopropoxy-4-methyl-beta-carboline-3-carboxylate, which is then converted to its hydrochloride salt form .
Scientific Research Applications
The compound is part of the indole family, which is known for its diverse biological activities. Indoles often exhibit properties such as:
- Anticancer Activity : Compounds with indole structures have been associated with anticancer effects. Research indicates that derivatives of indoles can inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have shown that indole-based compounds can target specific signaling pathways involved in cancer progression, such as the PI3K/AKT pathway .
- Neuroprotective Effects : There is emerging evidence suggesting that indole derivatives may possess neuroprotective properties. These compounds can potentially mitigate neurodegenerative diseases by modulating neuroinflammation and oxidative stress .
Therapeutic Applications
Given its biological activities and mechanisms of action, ethyl 4-methyl-5-propan-2-yloxy-9H-pyrido[3,4-b]indole-3-carboxylate; hydrochloride is being investigated for several therapeutic applications:
Table 1: Potential Therapeutic Applications
| Application Area | Description |
|---|---|
| Anticancer Therapy | Potential use as a chemotherapeutic agent targeting specific cancer types. |
| Neurodegenerative Diseases | Investigated for its neuroprotective effects against diseases like Alzheimer's. |
| Hormonal Therapies | Modulation of estrogen receptors for treating hormone-dependent cancers. |
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- Anticancer Studies : A study demonstrated that derivatives of pyridoindoles exhibited significant cytotoxicity against breast cancer cell lines, suggesting that ethyl 4-methyl-5-propan-2-yloxy-9H-pyrido[3,4-b]indole-3-carboxylate; hydrochloride may share similar properties .
- Neuroprotection : Research involving animal models indicated that indole derivatives could protect against neurodegeneration by reducing oxidative stress markers and inflammation levels in the brain .
- Hormonal Modulation : A patent application described compounds similar to ethyl 4-methyl-5-propan-2-yloxy-9H-pyrido[3,4-b]indole-3-carboxylate; hydrochloride as effective modulators of estrogen receptors, highlighting their potential in treating estrogen receptor-positive cancers .
Mechanism of Action
ZK 93426 hydrochloride acts as a weak partial inverse agonist of benzodiazepine receptors. This means it binds to these receptors and induces effects opposite to those of benzodiazepines. The compound increases the release of acetylcholine, which is associated with its nootropic effects. It also produces alertness, restlessness, and feelings of apprehension .
Comparison with Similar Compounds
Comparison with Similar Compounds
β-carbolines share a pyrido[3,4-b]indole scaffold but differ in substituents, leading to varied pharmacological profiles. Below is a structural and functional comparison:
Table 1: Structural Comparison of β-Carboline Derivatives
Table 2: Functional and Pharmacological Comparison
Key Research Findings and Implications
Structural-Activity Relationships (SAR):
- The 4-methyl and 5-isopropoxy groups in the target compound likely enhance lipophilicity, improving blood-brain barrier penetration compared to unsubstituted β-carbolines like β-CCE .
- Ethyl ester at position 3 is a common feature in β-carbolines, balancing solubility and metabolic stability .
Therapeutic Potential: β-CCE and related compounds show promise in neurodegenerative diseases via remyelination . The target compound’s substituents may refine GABAA receptor targeting. Anti-leishmanial β-carbolines highlight the scaffold’s versatility, though substituent patterns (e.g., tetrahydro cores) critically influence activity .
Safety Considerations: While the target compound’s carcinogenicity is unconfirmed, structural analogs like PhIP underscore the need for rigorous genotoxicity testing .
Biological Activity
Ethyl 4-methyl-5-propan-2-yloxy-9H-pyrido[3,4-b]indole-3-carboxylate; hydrochloride is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula: C18H20N2O3
- Molecular Weight: 312.37 g/mol
- InChIKey: VMDUABMKBUKKPG-UHFFFAOYSA-N
- SMILES: CCOC(=O)c1ncc2[nH]c3cccc(OC(C)C)c3c2c1C
Pharmacological Profile
The compound is categorized under several pharmacological classes, including:
The biological activity of ethyl 4-methyl-5-propan-2-yloxy-9H-pyrido[3,4-b]indole-3-carboxylate is primarily attributed to its interaction with various molecular targets:
-
Antitumor Activity:
- Analogous compounds have shown promising antitumor properties. For instance, related indole derivatives have been reported to induce apoptosis in cancer cell lines through mechanisms involving the modulation of Bcl-2 family proteins and activation of caspases .
- The compound may enhance autophagy, which is critical in cancer cell survival and proliferation.
-
Neuroprotective Effects:
- Compounds in the same class have demonstrated neuroprotective effects by modulating neurotransmitter systems and exhibiting antioxidant properties.
Antitumor Studies
A study on a related compound indicated significant antiproliferative effects against breast cancer cell lines (SK-BR-3 and MDA-MB-231) with an IC50 value of 7.5 μM. The mechanism involved apoptosis induction through PARP cleavage and caspase activation .
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| SK-BR-3 | 7.5 | Apoptosis via PARP and caspase activation |
| MDA-MB-231 | 7.5 | Apoptosis via Bcl-2 modulation |
Neuroprotective Studies
Research has shown that compounds similar to ethyl 4-methyl-5-propan-2-yloxy-9H-pyrido[3,4-b]indole derivatives can protect neurons from oxidative stress-induced damage, suggesting potential applications in neurodegenerative diseases .
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for ethyl 4-methyl-5-propan-2-yloxy-9H-pyrido[3,4-b]indole-3-carboxylate hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer :
- Step 1 : Start with esterification or hydrolysis of precursor indole derivatives (e.g., methyl indole carboxylates) under basic conditions, as demonstrated in analogous indole syntheses (e.g., hydrolysis using NaOH in ethanol/water at 85°C) .
- Step 2 : Optimize reaction parameters (temperature, solvent, catalyst) using computational reaction path searches based on quantum chemical calculations to predict energetically favorable pathways .
- Step 3 : Validate predicted conditions experimentally and refine via iterative feedback loops between computational and experimental data .
Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
- Methodological Answer :
- HPLC : Determine purity (≥90%) using a YMC Pack ODS-A column with UV detection, as validated for structurally related indole derivatives .
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions, referencing protocols for pyridoindole analogs .
- Spectroscopy : Combine NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) with data from NIST standards for cross-verification .
Q. What are the critical solubility parameters and stability considerations for this compound in various solvents under experimental conditions?
- Methodological Answer :
- Solubility Screening : Use a Design of Experiments (DoE) approach to test solvents (e.g., DMSO, ethanol, ethyl acetate) across pH ranges, leveraging statistical methods to minimize experimental runs .
- Stability Profiling : Conduct accelerated degradation studies under thermal, oxidative, and photolytic stress, analyzing degradation products via LC-MS .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT or QM/MM) predict the reactivity of this compound in novel catalytic systems?
- Methodological Answer :
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Model the compound’s interaction with catalytic sites (e.g., enzymes or metal complexes) using software like Gaussian or ORCA. Validate predictions with kinetic isotope effect (KIE) studies or isotopic labeling .
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic behavior in reaction mechanisms .
Q. What strategies resolve contradictions between theoretical predictions and experimental data regarding the compound's reaction mechanisms?
- Methodological Answer :
- Iterative Refinement : Reconcile discrepancies by revisiting computational models (e.g., adjusting solvation parameters or transition-state geometries) and repeating targeted experiments (e.g., kinetic profiling or intermediate trapping) .
- Cross-Validation : Use multiple spectroscopic techniques (e.g., in situ IR or Raman) to detect transient intermediates and align with computed reaction pathways .
Q. What methodologies are employed to determine the crystal structure of this compound, and how do intermolecular interactions influence its solid-state properties?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion in solvents like methanol/water. Analyze packing motifs (e.g., π-π stacking or hydrogen bonding) using software such as SHELX or Olex2 .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., van der Waals contacts) to correlate crystal packing with physicochemical stability .
Q. How can advanced statistical experimental design (e.g., DoE) optimize multi-step synthesis protocols while minimizing side reactions?
- Methodological Answer :
- Fractional Factorial Design : Screen critical variables (e.g., temperature, stoichiometry, catalyst loading) in early stages to identify dominant factors .
- Response Surface Methodology (RSM) : Optimize yield and purity in later stages by modeling non-linear relationships between variables and responses .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
